Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside
Overview
Description
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol . This compound is a derivative of glucose, where three benzyl groups are attached to the oxygen atoms of the glucose molecule. It is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside can be synthesized from α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-, 6-(2-nitrobenzeneacetate) . The synthesis involves the protection of hydroxyl groups with benzyl groups, followed by selective deprotection and further functionalization .
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step organic synthesis processes. These processes include the use of protecting groups, selective deprotection, and purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Glycosylation Studies: The compound is utilized in the study of glycosylation reactions and the synthesis of oligosaccharides.
Biological Research: It serves as a tool in the investigation of carbohydrate-protein interactions and other biological processes.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications and as a building block for drug development.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. It may also interact with enzymes and proteins involved in carbohydrate metabolism and signaling pathways.
Comparison with Similar Compounds
Methyl 2,3,6-Tri-O-benzyl-alpha-D-glucopyranoside: Another derivative of glucose with benzyl groups at different positions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A compound with benzyl groups at all four hydroxyl positions.
Methyl 2,3,4-Tri-O-benzoyl-alpha-D-glucopyranoside: A similar compound with benzoyl groups instead of benzyl groups.
Uniqueness: Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in glycosylation studies.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEUQDXDKNDX-DFLSAPQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458196 | |
Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53008-65-4 | |
Record name | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53008-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,4-Tri-O-benzyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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